Cyperene

Essential Oil Analysis GC-MS Quantification Phytochemistry

Cyperene (α-Cyperene, CAS 92724-70-4) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. It belongs to the patchoulane class of sesquiterpenoids and is characterized by a 5/5/6 tricyclic ring system.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 92724-70-4
Cat. No. B1208497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyperene
CAS92724-70-4
Synonymscyperene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2CC3=C(CCC13C2(C)C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3
InChIKeyRTBLDXVIGWSICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyperene (CAS 92724-70-4): Sesquiterpene Chemical Identity and Procurement Specifications


Cyperene (α-Cyperene, CAS 92724-70-4) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. It belongs to the patchoulane class of sesquiterpenoids and is characterized by a 5/5/6 tricyclic ring system [2]. The compound is biosynthesized via the cyclization of farnesyl diphosphate (FPP) by (-)-cyperene synthase (AhCS) [3]. Cyperene is a major volatile constituent in the essential oils of various Cyperus species, including Cyperus rotundus, as well as other plants such as Artabotrys hexapetalus [4].

Cyperene Substitution Risks: Why Generic Sesquiterpene Swaps Compromise Analytical and Biological Outcomes


Substituting Cyperene with other sesquiterpenes, even those from the same plant source, is not scientifically valid due to profound differences in their biosynthetic origin, three-dimensional structure, and resulting biological function. For instance, the closely related paralogous enzyme ishwarane synthase (AhIS) produces the tetracyclic compound ishwarane from the same precursor, demonstrating that minor genetic variations lead to entirely different carbon skeletons [1]. Structurally, Cyperene's 5/5/6 tricyclic framework dictates its unique molecular interactions and physicochemical properties (e.g., LogP), which are not replicated by other sesquiterpenes like the bicyclic caryophyllene or the oxygenated α-cyperone [2]. Therefore, any quantitative comparison of biological activity, retention time, or functional group reactivity requires the specific procurement of Cyperene, not a generic substitute.

Cyperene Comparative Performance Data: Quantitative Evidence for Selection


Cyperene as a Dominant Essential Oil Constituent: GC-MS Quantification vs. Co-occurring Analogs

In a standardized GC-MS analysis of Cyperus rotundus essential oil, Cyperene was identified as a principal component, comprising a significantly higher relative percentage than other major sesquiterpenes. Specifically, Cyperene constituted 12.84% of the total oil composition, while co-occurring sesquiterpenes α-selinene and β-caryophyllene oxide were present at lower relative abundances of 11.66% and 3.87%, respectively [1].

Essential Oil Analysis GC-MS Quantification Phytochemistry

Enzymatic Specificity of (-)-Cyperene Synthase (AhCS) vs. Paralogous Ishwarane Synthase

The sesquiterpene synthase AhCS from Artabotrys hexapetalus exhibits absolute product specificity for (-)-Cyperene. A direct comparative study with its highly paralogous enzyme, ishwarane synthase (AhIS), revealed that despite sharing high sequence identity and utilizing the identical substrate (farnesyl diphosphate, FPP), AhCS exclusively generates the 5/5/6 tricyclic (-)-Cyperene, whereas AhIS produces the 6/6/5/3 tetracyclic ishwarane [1]. This divergence is attributed to a regioselective reprotonation switch during catalysis, confirmed by the 3.1 Å cryo-EM structure of AhCS with a substrate analogue [2].

Biosynthesis Enzyme Specificity Structural Biology

Cyperene as a Species-Specific Diagnostic VOC in Fungal Pathogen Identification

Cyperene demonstrates differential diagnostic utility compared to other sesquiterpenes in the identification of Mucorales fungal species. According to a patented method, the presence of Cyperene in a sample's volatile organic compound (VOC) profile, specifically when detected alongside cubebene and α-bisabolene, is indicative of Rhizopus microsporus infection. In contrast, other sesquiterpenes like cedrene and longipinene are associated with different Rhizopus species (R. arrhizus var. arrhizus), and humulene and isocomene are markers for R. arrhizus var. delemar [1].

Volatile Organic Compounds Diagnostic Biomarker Metabolomics

Cyperene Application Scenarios: Where the Evidence Supports Procurement


Authenticating Cyperus rotundus Herbal Materials and Extracts

Given its high and quantifiable abundance in Cyperus rotundus essential oils (12.84% relative composition, [1]), Cyperene serves as a reliable chemical marker for the quality control and authentication of Cyperus rotundus-derived products. Laboratories conducting GC-MS analysis for botanical identity can use a Cyperene analytical standard to confirm the presence and relative quantity of this key component, distinguishing it from potential adulterants or misidentified plant material.

Synthetic Biology Production of Tricyclic Sesquiterpene Scaffolds

The exclusive production of the 5/5/6 tricyclic (-)-Cyperene skeleton by AhCS, in contrast to its paralog AhIS, provides a defined enzymatic route for synthetic biology [2]. Researchers aiming to produce this specific tricyclic scaffold or its derivatives (e.g., cyperotundone) in a heterologous host will require the AhCS gene sequence and can use a pure Cyperene standard to validate production and confirm product identity via GC-MS or NMR.

Developing Species-Specific Breath Diagnostics for Fungal Infections

Cyperene's established role as a specific VOC marker for Rhizopus microsporus [3] makes it an essential reference standard for developing and validating breath-based diagnostic tests for mucormycosis. A pure Cyperene sample is necessary for calibrating analytical instruments (e.g., GC-MS, PTR-TOF-MS) and confirming detection limits and specificity in complex VOC mixtures from clinical samples.

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